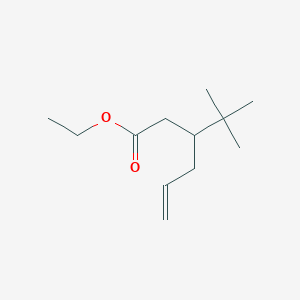![molecular formula C26H18 B14394845 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene CAS No. 89441-49-6](/img/structure/B14394845.png)
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by the presence of a naphthalene moiety attached to a phenanthrene structure via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenanthrene as the primary starting materials.
Formation of Ethenyl Linkage: The naphthalene is first functionalized to introduce an ethenyl group. This can be achieved through a series of reactions, including halogenation followed by dehydrohalogenation.
Coupling Reaction: The ethenyl-functionalized naphthalene is then coupled with phenanthrene under specific conditions, often using a palladium-catalyzed cross-coupling reaction such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone and phenanthrenequinone derivatives.
Reduction: Formation of 2-[2-(Naphthalen-2-YL)ethyl]phenanthrene.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylnaphthalene: Similar structure but lacks the phenanthrene moiety.
2-Vinylnaphthalene: Similar structure but lacks the phenanthrene moiety and has a vinyl group instead of an ethenyl linkage.
Uniqueness
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene is unique due to its combination of naphthalene and phenanthrene structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89441-49-6 |
|---|---|
Molekularformel |
C26H18 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-(2-naphthalen-2-ylethenyl)phenanthrene |
InChI |
InChI=1S/C26H18/c1-2-7-23-17-19(11-13-21(23)5-1)9-10-20-12-16-26-24(18-20)15-14-22-6-3-4-8-25(22)26/h1-18H |
InChI-Schlüssel |
UTQZIXFHELUIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=C(C=C3)C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


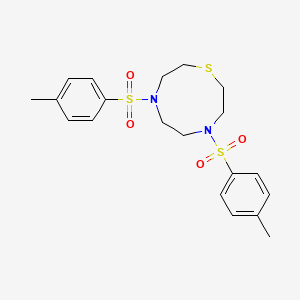
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
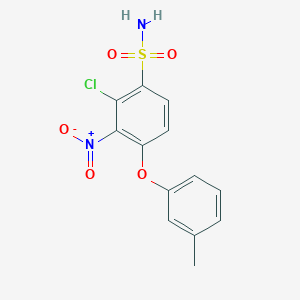
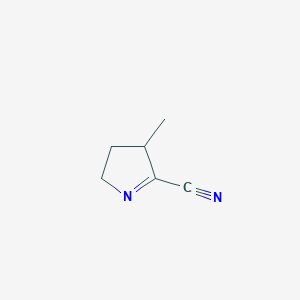
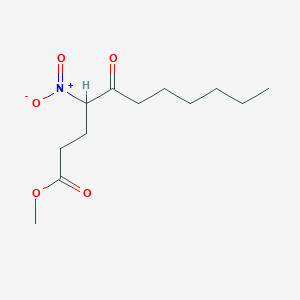
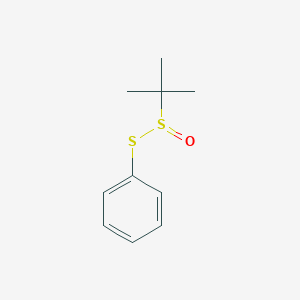

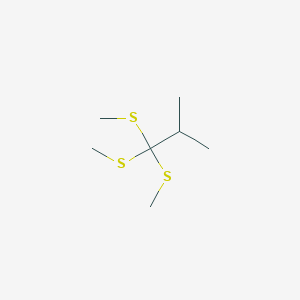
![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
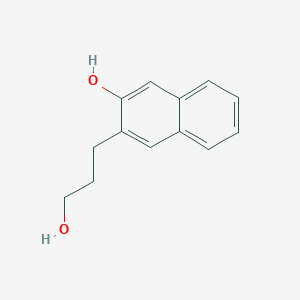
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
